(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-2-Azabicyclo[221]hept-5-ene hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the creation of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the palladium-catalyzed aminoacyloxylation reaction suggests its potential for industrial application. The reaction’s efficiency and broad substrate scope make it a promising candidate for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which (1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound shares a similar bicyclic structure but differs in the position and configuration of functional groups.
2-Azabicyclo[3.2.1]octane:
Uniqueness
(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H10ClN |
---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]hept-5-ene;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-3-5(1)4-7-6;/h1-2,5-7H,3-4H2;1H/t5-,6+;/m1./s1 |
InChI Key |
LWWSHTRITJEGCB-IBTYICNHSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1C=C2.Cl |
Canonical SMILES |
C1C2CNC1C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.